molecular formula C17H13Cl2N3OS B4019411 2-[(2,4-dichlorophenyl)amino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide

2-[(2,4-dichlorophenyl)amino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide

Cat. No. B4019411
M. Wt: 378.3 g/mol
InChI Key: PTGGRWFHHILYEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives, similar to the compound , involves condensation reactions between 2-amino, 4-substituted phenyl 2-amino thiazole and other carboxylic acids. GobalaKrishnan et al. (2019) detail the design and synthesis of thiazolyl pyrazine carboxamide derivatives, highlighting a method that could potentially be applied or adapted for our compound of interest (GobalaKrishnan, Gnanaprakash, & Chandrasekhar Kb, 2019).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a –S-C=N- moiety, which is crucial for their biological activity. High-resolution spectroscopic techniques and molecular docking studies provide insights into the conformation and potential interactions of these molecules with biological targets. For example, the molecular docking studies carried out by GobalaKrishnan et al. (2019) on synthesized thiazole derivatives offer valuable information on the mechanism of action, which is relevant for understanding the structure-activity relationship of our compound (GobalaKrishnan, Gnanaprakash, & Chandrasekhar Kb, 2019).

Chemical Reactions and Properties

The chemical reactivity and properties of thiazole derivatives are influenced by their functional groups. The study by Issac and Tierney (1996) on the synthesis of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones reveals the reactivity of chloral with substituted anilines, which could provide insights into similar reactions involving our compound of interest (Issac & Tierney, 1996).

Physical Properties Analysis

The physical properties of thiazole derivatives, including solubility, melting point, and stability, are crucial for their formulation and application. Although specific data on our compound is not provided, research on similar thiazole compounds can offer comparative insights into physical characteristics that are essential for drug development.

Chemical Properties Analysis

Thiazole derivatives exhibit a range of chemical properties, including antimicrobial, anticancer, and anti-tubercular activities, largely due to their –S-C=N- and -CO–NH- moieties. The compound in focus, being a thiazole derivative, is likely to share some of these chemical properties, making it a candidate for further investigation in these therapeutic areas.

References

properties

IUPAC Name

2-(2,4-dichloroanilino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3OS/c1-10-15(16(23)21-12-5-3-2-4-6-12)24-17(20-10)22-14-8-7-11(18)9-13(14)19/h2-9H,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGGRWFHHILYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichloroanilino)-4-methyl-N-phenyl-thiazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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